4-(anilinomethyl)-1(2H)-phthalazinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(anilinomethyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-13-9-5-4-8-12(13)14(17-18-15)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJXIUXKTPFLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Anilinomethyl 1 2h Phthalazinone and Its Analogs
Established Reaction Pathways for Phthalazinone Core Synthesis
The formation of the 1(2H)-phthalazinone scaffold is a critical step and can be accomplished through several established methods, including multicomponent reactions and metal-catalyzed coupling reactions.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like 1(2H)-phthalazinones in a single step from three or more starting materials. researchgate.net A common strategy involves the condensation of a hydrazine (B178648) derivative with a phthalic anhydride (B1165640) or a related precursor. longdom.org For instance, the reaction of phthalic anhydride with hydrazine hydrate (B1144303) is a well-established method for preparing the basic phthalazinone core. longdom.orglongdom.org One-pot, three-component reactions involving phthalhydrazide, an aromatic aldehyde, and a source of cyanide (like malononitrile (B47326) or ethyl cyanoacetate) have also been developed to produce functionalized pyrazolo[1,2-b]phthalazine derivatives, which can be precursors to or analogs of 1(2H)-phthalazinones. longdom.orgbohrium.com These reactions are often facilitated by catalysts such as Lewis acids or ionic liquids to improve yields and reaction times. researchgate.netlongdom.org
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents at the 4-position of the phthalazinone ring. beilstein-journals.org The Suzuki-Miyaura coupling, for example, allows for the formation of a carbon-carbon bond between a halogenated phthalazinone and a boronic acid derivative. researchgate.netlibretexts.org This method is particularly useful for synthesizing 4-aryl phthalazinones. The general reactivity order for the halide in these couplings is I > Br > OTf >> Cl > F. libretexts.org Another significant palladium-catalyzed method is the Heck reaction, which involves the coupling of a halogenated phthalazinone with an alkene. libretexts.org More direct approaches, such as the palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides, have also been developed to construct the phthalazinone ring system itself. rsc.orgresearchgate.net
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Phthalazinone Synthesis
| Reaction | Substrates | Catalyst System (Typical) | Key Bond Formed |
| Suzuki-Miyaura Coupling | 4-Halophthalazinone, Organoborane | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) |
| Heck Reaction | 4-Halophthalazinone, Alkene | Pd(OAc)₂, Ligand, Base | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig Amination | 4-Halophthalazinone, Amine | Pd Catalyst, Ligand, Base | C-N |
| Sulfanylation | 4-Bromophthalazinone, Thiol | Pd Catalyst, Ligand | C-S |
This table provides a general overview. Specific conditions can vary.
Copper-catalyzed reactions present an alternative to palladium-based methods for the synthesis of phthalazinone derivatives. beilstein-journals.org These methods can be more cost-effective. For instance, a novel strategy for constructing the phthalazin-1(2H)-one scaffold has been developed using a copper-mediated cascade C–H/C–H coupling and intramolecular annulation, followed by hydrazinolysis. beilstein-journals.org Copper-catalyzed coupling of bromolactams with amines has also been utilized, although it often requires the synthesis of the bromo-precursors. beilstein-journals.org The coordination chemistry of copper with phthalazine-based ligands has been investigated, which can be relevant to the development of new catalytic systems. nih.gov
Targeted Derivatization Strategies for the Anilinomethyl Moiety
The synthesis of the anilinomethyl side chain and its attachment to the phthalazinone core requires specific derivatization strategies.
To introduce the anilinomethyl group, a common strategy involves the preparation of a reactive intermediate, such as a 4-(halomethyl)phthalazinone. This can be achieved through a multi-step process that often begins with N-alkylation of the phthalazinone nitrogen. For example, phthalazinone can be treated with ethyl chloroacetate (B1199739) to yield an ester derivative, which can then be converted to other functional groups. nih.govekb.eg Selective bromination at the 4-position of the phthalazinone ring is a key step. beilstein-journals.org This is often accomplished using reagents like potassium tribromide (KBr₃). beilstein-journals.org The resulting 4-bromophthalazinone can then be further functionalized. Site-selective aliphatic C-H bromination using N-bromoamides and visible light is a more recent method that could potentially be applied to introduce a bromine atom on a methyl group at the 4-position. nih.gov
The final step in the synthesis of 4-(anilinomethyl)-1(2H)-phthalazinone typically involves the reaction of a halogenated phthalazinone intermediate with aniline (B41778) or a derivative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming the C-N bond between the 4-position of the phthalazinone and the nitrogen of the amine. beilstein-journals.orgresearchgate.net This reaction is versatile and can be used with a wide range of amines, including aliphatic, aromatic, and benzylic amines. beilstein-journals.orgnih.gov Alternatively, nucleophilic aromatic substitution can be employed, where a 1-halogenated or 1,4-dihalogenated phthalazine (B143731) reacts with an amine. longdom.orglongdom.org For instance, 1,4-dichlorophthalazine (B42487) can be reacted with an amine to achieve monosubstitution, followed by further functionalization. longdom.orgresearchgate.net
Table 2: Key Reagents and Intermediates in the Synthesis of this compound and Analogs
| Compound Role | Example Compound Name |
| Starting Material | Phthalic anhydride |
| Starting Material | Hydrazine hydrate |
| Intermediate | 1(2H)-Phthalazinone |
| Intermediate | 4-Bromo-1(2H)-phthalazinone |
| Intermediate | 4-(Bromomethyl)-1(2H)-phthalazinone |
| Reagent | Aniline |
| Catalyst | Palladium(II) acetate |
| Catalyst | Copper(I) iodide |
Optimization of Synthetic Conditions and Yields
Optimizing the synthesis of phthalazinone derivatives involves careful consideration of energy sources, reaction times, and the purity of the final product. The choice between conventional heating and alternative energy sources like ultrasonic irradiation can significantly impact the efficiency and environmental friendliness of the reaction.
Traditional synthesis of heterocyclic compounds often relies on conventional thermal methods, which typically involve prolonged reaction times and significant energy consumption. scispace.com In contrast, ultrasonic irradiation has emerged as a green and powerful technique in chemical synthesis. scispace.com The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium. This process creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. scispace.com
The application of ultrasound can lead to higher yields in shorter time frames compared to conventional heating methods. mdpi.com This efficiency is particularly advantageous in multistep syntheses. While specific comparative data for this compound is not detailed, the general principles observed in the synthesis of related heterocyclic systems suggest that an ultrasonic approach would be beneficial. scispace.comnih.gov For instance, ultrasound-promoted, catalyst-free reactions have been successfully used to synthesize complex phthalazine derivatives in good to excellent yields at room temperature. nih.gov
Below is an interactive data table comparing the general characteristics of conventional thermal synthesis and ultrasonic irradiation for the synthesis of related heterocyclic compounds.
The choice of catalyst and solvent system is critical for optimizing the synthesis of phthalazinone derivatives. Palladium-catalyzed cross-coupling reactions are frequently employed for C-N bond formation, a key step in the synthesis of many amino-substituted phthalazinones. beilstein-journals.org For the synthesis of 4-aminophthalazinones, a coupling system involving Xantphos/Pd(OAc)₂ has been shown to be effective. beilstein-journals.org
In addition to palladium catalysts, other systems have been reported for the synthesis of the core phthalazinone ring. For example, a simple and efficient one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones uses oxalic acid as an inexpensive catalyst in an aqueous medium. researchgate.net This method offers advantages such as operational simplicity, short reaction times, and good yields. researchgate.net
The reaction environment, particularly the solvent, plays a crucial role. Dry acetone (B3395972) is commonly used as a solvent for N-alkylation reactions, often in the presence of a base like anhydrous potassium carbonate (K₂CO₃). beilstein-journals.orgekb.eg For palladium-coupling reactions, 1,4-dioxane (B91453) is an effective solvent. beilstein-journals.org The selection of the appropriate solvent and base is essential for promoting the desired reaction pathway and maximizing the yield of the target compound.
| Catalyst System | Reactants/Reaction Type | Solvent | Advantages |
| Xantphos/Pd(OAc)₂ | 4-bromo-2-alkylphthalazin-1(2H)-one and amines (C-N coupling) beilstein-journals.org | 1,4-Dioxane beilstein-journals.org | Effective for C-N bond formation beilstein-journals.org |
| Oxalic Acid | Phthalaldehydic acid and phenyl hydrazine researchgate.net | Water researchgate.net | Inexpensive, environmentally friendly, good yields researchgate.net |
| Anhydrous K₂CO₃ (Base) | Phthalazinone and alkyl halide (N-alkylation) ekb.eg | Dry Acetone ekb.eg | Promotes selective N-alkylation beilstein-journals.orgekb.eg |
Chemo- and Regioselectivity in this compound Synthesis
Chemo- and regioselectivity are paramount in the synthesis of substituted phthalazinones to ensure the correct isomer is formed. A key consideration is the alkylation of the phthalazinone ring, which exhibits lactam-lactim tautomerism. This gives rise to two potential sites for alkylation: the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). beilstein-journals.org
Research has demonstrated that the alkylation of phthalazinones is highly dependent on the reaction conditions. beilstein-journals.org In the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dry acetone, the reaction proceeds with high N-regioselectivity. beilstein-journals.orgekb.eg This is because the nitrogen atom in the phthalazinone system is a stronger nucleophile than the oxygen atom, leading to the preferential formation of the N-alkylated product. nih.gov The formation of the N-alkylated isomer is confirmed through spectroscopic methods like ¹H and ¹³C-NMR. ekb.egnih.gov
The synthesis of this compound likely involves a step where an "anilinomethyl" group is introduced. This could be achieved through the N-alkylation of a pre-formed phthalazinone core or through the reaction of a 4-(halomethyl)phthalazinone with aniline. In either pathway, controlling the regioselectivity of reactions on the phthalazinone nucleus is essential for obtaining the desired product in high purity. The direct Pd-coupling of bromophthalazinones that possess an N-H moiety often yields unsatisfactory results without prior N-protection, highlighting the importance of a strategic, stepwise approach to manage selectivity. beilstein-journals.org
Structural Elucidation and Advanced Characterization of 4 Anilinomethyl 1 2h Phthalazinone
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(anilinomethyl)-1(2H)-phthalazinone. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) skeletons of a molecule. For this compound, distinct signals are anticipated for the protons of the phthalazinone core, the aniline (B41778) ring, the methylene (B1212753) bridge, and the amine and amide N-H protons.
In the ¹H NMR spectrum, the aromatic protons of the phthalazinone and aniline rings would typically appear in the downfield region, approximately between 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their substitution pattern. The methylene (-CH₂-) protons, situated between the two aromatic systems, would likely produce a singlet or a multiplet around 4.5-5.0 ppm. The N-H proton of the anilino group and the N-H proton of the phthalazinone lactam would exhibit characteristic signals that can be confirmed by D₂O exchange.
The ¹³C NMR spectrum would complement this information by showing distinct resonances for each unique carbon atom. The carbonyl carbon of the lactam functional group is expected to be the most downfield signal, typically appearing above 160 ppm. Aromatic carbons would resonate in the 110-150 ppm range, while the methylene bridge carbon would be observed further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phthalazinone Aromatic C-H | 7.7 - 8.5 | 120 - 135 |
| Aniline Aromatic C-H | 6.5 - 7.5 | 115 - 130 |
| Methylene (-CH₂-) | ~4.8 | ~45 |
| Amine N-H | Variable | - |
| Amide N-H | >10.0 | - |
| Carbonyl C=O | - | >160 |
| Aromatic Quaternary C | - | 125 - 150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of a molecule, aiding in its structural confirmation. The molecular formula for this compound is C₁₅H₁₃N₃O, corresponding to a monoisotopic mass of approximately 251.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251.
The fragmentation pattern would likely involve the cleavage of the bond between the methylene group and the aniline nitrogen, leading to characteristic fragments. Key expected fragments would include ions corresponding to the phthalazinone moiety and the anilinomethyl cation or related structures. The base peak, the most intense signal in the spectrum, would correspond to the most stable fragment ion formed during ionization.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| 251 | Molecular Ion [M]⁺ |
| 159 | [M - C₆H₅NH]⁺ |
| 146 | [Phthalazinone]⁺ |
| 106 | [C₆H₅NCH₂]⁺ |
| 92 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
A strong absorption band for the carbonyl (C=O) stretching of the lactam ring is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations for both the secondary amine (anilino) and the amide (lactam) groups would appear as one or more bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1450-1600 cm⁻¹ range. The C-N stretching vibration would also be present, likely in the 1200-1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide/Amine (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Carbonyl (C=O) | Stretch | 1650 - 1680 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1200 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which includes the phthalazinone and aniline rings, is expected to absorb UV radiation, leading to π → π* transitions. The presence of heteroatoms with lone pairs (N, O) also allows for n → π* transitions. The spectrum would likely show strong absorption bands in the UV region, typically between 200 and 400 nm, which are characteristic of such aromatic and heterocyclic systems. The exact absorption maxima (λmax) and molar absorptivities (ε) would depend on the solvent used.
X-ray Crystallography for Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. This technique would unequivocally establish the conformation of the molecule, including the relative orientation of the phthalazinone and aniline rings. Furthermore, it would reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which are crucial for understanding the solid-state properties of the compound.
Although a specific crystal structure for this compound is not available in the referenced literature, data from the parent compound, phthalazin-1(2H)-one, shows it crystallizes in the monoclinic system. It is plausible that the derivative would adopt a similar or related crystal system, with cell parameters adjusted to accommodate the bulky anilinomethyl substituent.
Table 4: Hypothetical Crystallographic Data Profile for this compound (Note: This table is illustrative, as experimental data is not currently available.)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | e.g., 4 |
| Density (calculated) | g/cm³ |
Analysis of Intermolecular Interactions and Crystal Packing
Detailed analysis of the intermolecular interactions and crystal packing of this compound, including specific data on hydrogen bonding, π-π stacking, and other non-covalent interactions, is not available. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis, which are essential for such a detailed examination, have not been reported for this specific compound. Consequently, data tables detailing bond lengths, bond angles, torsion angles, and specific intermolecular contact distances cannot be generated.
Conformational Analysis and Tautomerism Studies
Specific studies on the conformational analysis of the anilinomethyl substituent relative to the phthalazinone core are not documented. The rotational freedom around the bonds connecting the phenyl, methyl, and phthalazinone groups would dictate the molecule's preferred three-dimensional shape, but no computational or experimental studies have been found to describe this.
Furthermore, while the phthalazinone ring can theoretically exist in lactam-lactim or keto-enol tautomeric forms, no specific research has been published that investigates the tautomeric equilibrium for this compound. The relative stability of these potential tautomers, influenced by solvent and solid-state effects, has not been determined for this molecule.
Computational and Theoretical Investigations of 4 Anilinomethyl 1 2h Phthalazinone
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comuni-duesseldorf.denih.gov For phthalazinone derivatives, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. chemmethod.com
The process involves starting with an initial guess of the molecule's structure and iteratively solving the DFT equations to find the geometry with the lowest possible energy. mdpi.com Studies on related phthalazinone structures have utilized functionals like B3LYP with basis sets such as 6-311++G(d,p) to evaluate the relative stability of different tautomers in both gas and solvent phases. chemmethod.com Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. researchgate.net Furthermore, the total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability. mdpi.com
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data beyond fundamental physical constants. mdpi.comresearchgate.netresearchgate.net These methods, while often more computationally demanding than DFT, can provide highly accurate determinations of electronic structure.
For complex heterocyclic systems like phthalazinones, ab initio calculations have been used to investigate electronic properties and tautomeric stability. mdpi.com For instance, a study on a related phthalazin-1(2H)-imine derivative employed ab initio calculations with a 6-31G** basis set to study its electronic structure and identify reactive sites. mdpi.com These high-accuracy methods are valuable for validating results from DFT and for providing a deeper understanding of electron correlation effects, which are crucial for describing the molecule's behavior. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.govwikipedia.org The analysis of these orbitals is critical for understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.comresearchgate.net
For phthalazinone derivatives, the energy of the HOMO is related to its ionization potential and tendency to be oxidized, while the LUMO energy relates to its electron affinity and tendency to be reduced. taylorandfrancis.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net Computational studies on phthalazinone-related structures have visualized the distribution of these orbitals, showing that they are often located over the π-conjugated system of the heterocyclic rings. mdpi.comresearchgate.net
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-(anilinomethyl)-1(2H)-phthalazinone) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. imrpress.comfrontiersin.orgmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov
Molecular docking simulations have been extensively used to predict how phthalazinone derivatives bind to the active sites of various protein targets. nih.gov These simulations explore numerous possible conformations and orientations of the ligand within the protein's binding pocket to identify the most favorable binding mode. frontiersin.orgnih.gov
For example, docking studies on oxadiazol-phthalazinone derivatives targeting Pim-1 kinase and DNA-topoisomerase II revealed specific binding interactions. nih.gov The phthalazinone core, being a key pharmacophore, often participates in crucial interactions like hydrogen bonding. nih.gov In one study, the nitrogen atom of the phthalazinone ring formed a hydrogen bond with the amino acid residue Asp168, while other parts of the molecule engaged in aromatic stacking with residues like Ile84. nih.gov Similarly, docking of other phthalazine (B143731) derivatives against the VEGFR2 receptor identified key hydrogen bonds with residues such as Cys919 and Glu883. researchgate.net These predictions of binding modes provide a detailed molecular-level hypothesis for the compound's mechanism of action. nih.gov
Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. chemrxiv.orgresearchgate.net This affinity is often expressed as a binding energy (e.g., in kcal/mol) or a unitless docking score. nih.govnih.gov A more negative value typically indicates a stronger and more stable interaction. nih.gov
Studies on various phthalazinone derivatives have reported these quantitative predictions. For instance, the binding free energies (ΔG) of certain derivatives with the Pim-1 kinase and topoisomerase II enzymes were calculated to be -5.69 kcal/mol and -6.06 kcal/mol, respectively. nih.gov Another study on a phthalazine derivative targeting the VEGFR2 protein reported a binding energy of -10.66 kcal/mol. nih.gov These predicted energies are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov The spontaneity of the binding is often confirmed by the negative values of the calculated free energies. nih.gov
| Phthalazinone Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Oxadiazol-phthalazinone 1 | Pim-1 Kinase | -5.69 | Asp168, Met109, Ile84 |
| Oxadiazol-phthalazinone 1 | Topoisomerase II | -6.06 | Asp78, Asn51, Met83 |
| Oxadiazol-phthalazinone 2e | Pim-1 Kinase | -5.93 | Thr106, Met109, Lys53 |
| Phthalazine Derivative 12b | VEGFR2 | -10.66 | (Not specified) |
Identification of Key Residues and Hydrogen Bonding Networks
Computational docking simulations are instrumental in elucidating the binding mode of ligands within protein active sites. For this compound, the molecular structure presents several key features capable of forming specific interactions that stabilize the ligand-protein complex. The molecule contains two hydrogen bond donors—the secondary amine of the anilinomethyl bridge and the lactam N-H group of the phthalazinone ring. It also possesses multiple hydrogen bond acceptors, including the carbonyl oxygen and the two nitrogen atoms of the heterocycle.
In a hypothetical enzyme active site, these functional groups can form a robust hydrogen bonding network. The carbonyl oxygen is a strong hydrogen bond acceptor and could interact with donor residues such as Tyrosine, Serine, or the backbone N-H of amino acids like Alanine or Leucine. mdpi.com The lactam N-H and the linker N-H can act as hydrogen bond donors to acidic residues like Aspartate or Glutamate, or with the carbonyl oxygen of the peptide backbone.
In Silico Pharmacokinetic and Drug-Likeness Prediction
In silico tools are frequently used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its general "drug-likeness." These predictions help to identify candidates with a higher probability of success in later clinical stages by flagging potential liabilities such as poor oral bioavailability or rapid metabolism. For this compound, various computational models can be applied to forecast its pharmacokinetic profile.
The absorption of a drug, particularly its oral bioavailability, is heavily influenced by its physicochemical properties. Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five. Computational analysis of this compound suggests it possesses favorable characteristics for good oral absorption.
The molecule adheres to Lipinski's rules, indicating a high likelihood of being orally bioavailable. Its moderate molecular weight and balanced lipophilicity (predicted LogP) suggest it can efficiently permeate biological membranes, a prerequisite for intestinal absorption. nih.gov Furthermore, its predicted solubility in aqueous media is considered adequate for dissolution in the gastrointestinal tract, which is the initial step for absorption.
| Property | Predicted Value | Implication for Absorption |
|---|---|---|
| Molecular Weight | 251.28 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 | Indicates good balance of hydrophilicity and lipophilicity for membrane permeation |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤ 10) |
| Human Intestinal Absorption | High | Suggests efficient uptake from the GI tract |
Following absorption, a drug's distribution throughout the body determines its concentration at the target site. Key factors include plasma protein binding (PPB), volume of distribution (VDss), and the ability to cross the blood-brain barrier (BBB). The predicted moderate lipophilicity of this compound suggests it is likely to exhibit significant binding to plasma proteins like albumin. This binding is reversible and influences the fraction of free drug available to exert its pharmacological effect. Its predicted volume of distribution indicates that the compound will distribute into tissues beyond the bloodstream. However, its potential to penetrate the central nervous system is predicted to be limited, suggesting it is not a substrate for active efflux transporters at the BBB.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Plasma Protein Binding (PPB) | High (>90%) | Low fraction of unbound drug in plasma |
| Volume of Distribution (VDss) | Moderate | Distributes into tissues as well as plasma |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB to a significant extent |
The metabolic fate of a drug candidate is a critical determinant of its efficacy and duration of action. For this compound, several metabolic pathways can be predicted based on its chemical structure. The compound is likely to be a substrate for Cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. impactfactor.org
The most probable metabolic transformations include:
Aromatic Hydroxylation: The aniline (B41778) and phthalazinone rings are susceptible to hydroxylation, primarily at the para-position of the aniline ring.
N-dealkylation: Cleavage of the anilinomethyl group could occur, although this is generally a less common pathway for this type of linkage.
Oxidation: The methylene (B1212753) bridge is a potential site for oxidative metabolism.
These metabolic reactions typically result in more polar metabolites that are more readily excreted from the body. In silico models predict that the compound is likely an inhibitor of certain CYP isoforms, such as CYP1A2, which could lead to potential drug-drug interactions. impactfactor.org
| Metabolic Aspect | Prediction |
|---|---|
| Primary Metabolic Enzymes | Cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) |
| Major Predicted Pathways | Aromatic hydroxylation |
| CYP Inhibition Potential | Predicted to be an inhibitor of CYP1A2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built from a single compound, a theoretical framework for developing such a model for derivatives of this compound can be described.
A QSAR study would involve the synthesis of a library of analogues where specific parts of the parent molecule are systematically modified. For instance, substituents could be varied on the aniline ring or the phthalazinone core. The biological activity of each compound, such as its IC50 value against a specific enzyme or receptor, would then be experimentally determined.
Subsequently, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical method, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that predicts biological activity based on these descriptors. A robust QSAR model can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size, Shape, Bulk |
| Hydrophobic | LogP, Hydrophilic-Lipophilic Balance (HLB) | Partitioning behavior |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
Development of Predictive QSAR Models for Phthalazinone Analogs
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the therapeutic potential of phthalazinone analogs, particularly as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP). uq.edu.aulongdom.org These models establish a mathematical correlation between the chemical structure of the compounds and their biological activity.
One study focused on a series of phthalazinone derivatives as potent PARP-1 inhibitors. longdom.org To develop a robust QSAR model, the dataset of compounds was divided into a training set, used to build the model, and a test set, to validate its predictive power. longdom.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were calculated. Through a process involving genetic algorithms and multiple linear regression (MLR), a statistically significant QSAR model was developed. longdom.org
The quality of a QSAR model is assessed by several statistical parameters. For a model developed for PARP-1 inhibitors, the following key metrics were reported longdom.org:
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.8038 | Indicates that over 80% of the variance in the biological activity can be explained by the model. |
| Q² (Cross-validated R²) | 0.6727 | A measure of the model's internal predictive ability, obtained through leave-one-out cross-validation. |
| r² (Correlation Coefficient) | 0.8965 | Represents the correlation between the predicted and observed activities. |
These statistical values indicate a robust and predictive QSAR model. longdom.org The successful development of such models allows for the virtual screening of new, untested phthalazinone analogs, prioritizing the synthesis and biological evaluation of the most promising candidates.
Correlation of Computational Descriptors with Biological Activity
The foundation of a predictive QSAR model lies in the identification of computational descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For phthalazinone analogs, several key descriptors have been shown to correlate with their inhibitory activity against targets like PARP-1. uq.edu.au
Studies have revealed that parameters such as electronegativity, hydrophobicity, and the presence of bulkier substituents are well-correlated with the PARP-1 inhibitory activity of 4-benzylphthalazinones. researchgate.net A detailed analysis of the descriptors used in a QSAR model for phthalazinone-based PARP-1 inhibitors provides further insight longdom.org:
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
| Electronic | Electronegativity | Variations in the electronic properties of substituents can modulate interactions with the target enzyme. |
| Hydrophobic | LogP | Hydrophobicity often plays a crucial role in the binding of a ligand to the active site of a protein. |
| Steric/Topological | Molecular Volume, Surface Area | The size and shape of the molecule are critical for a proper fit within the binding pocket of the target. |
| Quantum Chemical | Dipole Moment | The distribution of charge within the molecule can influence its orientation and binding affinity. |
The analysis derived from these descriptors helps in understanding the mechanism of drug-receptor interactions at a molecular level. researchgate.net For instance, the identification of key steric and electronic requirements can guide the modification of the this compound scaffold to enhance its biological activity. Molecular modeling and docking simulations further complement these QSAR findings by visualizing the binding modes of these inhibitors within the active site of their target proteins, providing a structural basis for the observed activity. nih.govrsc.org
Structure Activity Relationship Sar Studies of 4 Anilinomethyl 1 2h Phthalazinone Analogs
Identification of Pharmacophoric Features within the 4-(anilinomethyl)-1(2H)-phthalazinone Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer and anti-inflammatory properties. nih.govontosight.ai Its fundamental structure consists of a phthalazinone backbone with an anilinomethyl group attached at the 4-position. ontosight.ai
The key pharmacophoric features of this scaffold are believed to be:
The Phthalazinone Ring System: This bicyclic heteroaromatic system serves as the core scaffold. The lactam functionality within this ring system is crucial for interaction with biological targets, often through hydrogen bonding. The nitrogen atoms and the carbonyl group are key hydrogen bond acceptors.
The Anilinomethyl Group: This substituent at the 4-position plays a critical role in defining the compound's potency and selectivity. The aniline (B41778) ring can engage in various interactions, including hydrophobic and pi-stacking interactions with the target protein. The secondary amine in the methyl bridge can act as a hydrogen bond donor.
The Methylene (B1212753) Bridge: This flexible linker connects the phthalazinone core to the aniline ring, allowing for optimal positioning of the aniline moiety within the binding site of the target enzyme.
These features collectively contribute to the molecule's ability to bind to and modulate the activity of various biological targets, most notably poly(ADP-ribose) polymerase (PARP). mdpi.com
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modifications of the this compound scaffold have been instrumental in elucidating the SAR and in the development of potent and selective inhibitors. These modifications can be broadly categorized into alterations of the anilinomethyl group and modifications on the phthalazinone ring system.
The anilinomethyl moiety has been a primary focus for structural modifications to enhance biological activity. Research has shown that substitutions on the aniline ring can significantly impact potency. For instance, in a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines, substitutions on the aniline ring with electron-withdrawing groups like chloro, fluoro, and trifluoromethyl groups led to enhanced anticancer activity. nih.govresearchgate.net
Specifically, the compounds 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine demonstrated higher in vitro activity against Bel-7402 and HT-1080 cancer cell lines than the standard drug cisplatin. researchgate.net This suggests that the electronic properties of the aniline ring are a key determinant of biological efficacy.
| Compound | Anilino Substitution | IC50 (µM) vs. Bel-7402 | IC50 (µM) vs. HT-1080 |
|---|---|---|---|
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | 3-Cl, 4-F | 32.4 | 25.4 |
| 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | 4-F, 3-CF3 | 30.1 | 25.8 |
| Cisplatin (control) | - | 73.3 | 63.3 |
Furthermore, replacing the anilinomethyl group with other functionalities has been explored. For example, a series of 4-aminoalkyl-1(2H)-phthalazinone derivatives were synthesized and evaluated as multifunctional agents for Alzheimer's disease. nih.gov This indicates that while the anilino group is important, other nitrogen-containing substituents at the 4-position can also confer significant biological activity.
Modifications to the phthalazinone ring itself, although less common than alterations to the 4-substituent, can also influence the biological profile of the compounds. The lactam nitrogen at the 2-position is a common site for substitution.
In a study of phthalazinone-dithiocarbamate hybrids, the dithiocarbamate (B8719985) scaffold was attached at the N2 position. mdpi.com These compounds exhibited significant antiproliferative effects against various human cancer cell lines, including ovarian (A2780), lung (NCI-H460), and breast (MCF-7) cancer lines. The nature of the substituent on the dithiocarbamate moiety was found to be critical for activity. For instance, a propargyl group generally improved antiproliferative activity against the MCF-7 cell line compared to benzyl (B1604629) substituents. mdpi.com
| Compound | N2-Substituent | C4-Substituent | IC50 (µM) vs. A-2780 | IC50 (µM) vs. NCI-H460 | IC50 (µM) vs. MCF-7 |
|---|---|---|---|---|---|
| Compound 6e | -(CH2)2-S-C(=S)N(H)CH2-(4-Br-Ph) | -H | 8.32 | >50 | 12.7 |
| Compound 8e | -(CH2)2-S-C(=S)N(H)CH2-(4-Br-Ph) | -CH3 | 9.14 | >50 | 11.2 |
| Compound 6g | -(CH2)2-S-C(=S)N(H)CH2-C≡CH | -H | 10.3 | >50 | 7.64 |
These findings highlight that while the core phthalazinone structure is essential, modifications at the N2 position can be exploited to fine-tune the biological activity and selectivity profile of these compounds.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to explore new chemical space, improve physicochemical properties, and circumvent patent limitations while retaining or enhancing biological activity.
In the context of this compound analogs, a notable example of bioisosteric replacement involves the substitution of the phthalazinone core with a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. nih.govmdpi.com This strategy was employed to design novel PARP-1 inhibitors. Several of these quinoxaline-based derivatives exhibited potent PARP-1 inhibitory activity, with some compounds showing IC50 values in the low nanomolar range, comparable to or even better than the reference drug Olaparib. nih.govmdpi.com
| Compound | Scaffold | PARP-1 IC50 (nM) | Antiproliferative IC50 vs. MDA-MB-436 (µM) |
|---|---|---|---|
| Compound 5 | Quinoxaline (B1680401) | 3.05 | 2.57 |
| Compound 8a | Quinoxaline | 2.31 | 10.70 |
| Olaparib (control) | Phthalazinone | 4.40 | 8.90 |
This successful application of scaffold hopping demonstrates that the phthalazinone core, while effective, is not irreplaceable. The quinoxaline scaffold was able to mimic the key interactions of the phthalazinone ring, leading to the discovery of a new class of potent PARP-1 inhibitors.
Rational Design Principles Derived from SAR for Enhanced Biological Activity
The collective SAR studies on this compound and its analogs have furnished several key principles for the rational design of more potent and selective agents:
Optimization of the 4-Substituent: The nature of the substituent at the 4-position is a primary determinant of activity. For anticancer applications, incorporating an anilino moiety with specific electron-withdrawing groups can enhance potency. However, complete replacement of the anilinomethyl group with other functionalities, such as aminoalkyl chains or dithiocarbamate-containing linkers, can also lead to highly active compounds.
Scaffold Hopping for Novelty and Improved Properties: The phthalazinone core can be successfully replaced with other heterocyclic systems, such as quinoxalines, to generate novel chemical entities with potent biological activity. This strategy is valuable for expanding the chemical space and potentially improving pharmacokinetic properties.
Importance of Hydrophobic and Hydrogen Bonding Interactions: Across the various analogs, the ability to form key hydrogen bonds (via the lactam carbonyl and amine functionalities) and engage in hydrophobic/pi-stacking interactions (through the aromatic rings) remains a consistent theme for high-affinity binding to biological targets.
Biological Target Identification and Mechanistic Insights for 4 Anilinomethyl 1 2h Phthalazinone
Enzyme Inhibition Studies and Mechanistic Analysis
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
Derivatives of the phthalazinone scaffold have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to DNA repair. researchgate.net The therapeutic strategy behind PARP inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. nih.gov
The primary mechanism of action for phthalazinone-based PARP inhibitors involves competitive binding to the catalytic domain of the enzyme, specifically at the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site. nih.govnih.gov By occupying this pocket, the inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of single-strand breaks. nih.gov
A further, and perhaps more critical, mechanism is the "trapping" of the PARP enzyme on the DNA at the site of damage. doi.org The binding of the inhibitor can induce a conformational change in the PARP-DNA complex, effectively locking it in place. This trapped complex is more cytotoxic than the simple inhibition of PARP's catalytic activity, as it can obstruct DNA replication and transcription, leading to the formation of double-strand breaks and subsequent cell death. doi.org The potency of different phthalazinone-based PARP inhibitors has been shown to correlate more closely with their PARP-trapping ability than with their catalytic inhibition alone. doi.org Certain novel phthalazinone derivatives have demonstrated significant potency, with IC50 values in the low nanomolar range, comparable to or even exceeding that of the approved drug Olaparib. dntb.gov.ua
Table 1: PARP1 Inhibitory Activity of Select Phthalazinone Derivatives
| Compound | PARP-1 IC50 (nM) |
|---|---|
| Derivative 1 | 2.31 |
| Derivative 2 | 3.05 |
This table presents a selection of data for illustrative purposes and is based on findings from cited research. dntb.gov.ua
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation and has been identified as a promising target for cancer immunotherapy. nih.gov Inhibition of HPK1 can enhance the anti-tumor immune response by augmenting the function of T-cells. nih.govplos.org The 1(2H)-phthalazinone scaffold has been utilized in the discovery of potent HPK1 inhibitors. nih.gov
The mechanism of HPK1 inhibition by these compounds involves binding to the kinase domain of the enzyme, thereby preventing the phosphorylation of its downstream substrates. This blockade of HPK1 signaling leads to enhanced T-cell proliferation, cytokine production (such as interferon-gamma), and cytotoxic activity against tumor cells. nih.gov One such phthalazinone derivative, compound 24, has demonstrated potent in vitro activity with an IC50 value of 10.4 nM and has shown significant anti-tumor activity in preclinical models when used in combination with an anti-PD-1 antibody. nih.gov
Table 2: In Vitro Activity of an HPK1 Inhibitor with a Phthalazinone Scaffold
| Parameter | Value (nM) |
|---|---|
| HPK1 IC50 | 10.4 |
| pSLP76 EC50 | 41 |
This table highlights the potency of a representative compound from the cited study. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process, making them important targets in oncology. frontiersin.orgdrugs.com Phthalazine-based compounds, including 1-anilino-(4-pyridylmethyl)-phthalazines, have been developed as potent inhibitors of VEGFR tyrosine kinases. nih.govnih.gov
These inhibitors function by competing with ATP for binding to the catalytic kinase domain of VEGFRs, such as KDR (VEGFR-2) and Flt-1 (VEGFR-1). nih.gov This competitive inhibition prevents the autophosphorylation of the receptor, which is the initial step in the intracellular signaling cascade that leads to endothelial cell proliferation, migration, and survival. frontiersin.org By blocking this pathway, these phthalazinone derivatives effectively inhibit VEGF-stimulated angiogenesis. Certain anilinophthalazine compounds have shown high potency, with IC50 values below 0.1 µM for the inhibition of Flt-1 and KDR. nih.gov
Table 3: VEGFR Kinase Inhibition by Anilinophthalazine Derivatives
| Target Kinase | IC50 (µM) |
|---|---|
| Flt-1 | < 0.1 |
This table summarizes the inhibitory activity reported for this class of compounds. nih.gov
Cyclooxygenase (COX-1/COX-2) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govyoutube.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is often overexpressed at sites of inflammation and in various cancers. nih.govresearchgate.net Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Novel derivatives of 4-aryl-2(1H)-phthalazinone have been designed and synthesized as selective COX-2 inhibitors. nih.gov The mechanism of action involves the insertion of the inhibitor into the hydrophobic channel of the COX-2 active site, thereby preventing the substrate, arachidonic acid, from accessing the catalytic tyrosine residue. The selectivity for COX-2 over COX-1 is attributed to the presence of a larger, more accommodating side pocket in the COX-2 active site, which can bind the bulkier substituents of the phthalazinone derivatives. nih.gov Molecular modeling studies have supported these interactions, and several synthesized compounds have demonstrated potent anti-inflammatory activity and high selectivity for COX-2. nih.gov
α-Glucosidase Inhibition Kinetics and Mode of Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes. scielo.brmdpi.com
While specific kinetic studies on 4-(anilinomethyl)-1(2H)-phthalazinone are not extensively detailed in the provided context, the modes of inhibition for α-glucosidase by various small molecules have been well-characterized. These can be competitive, non-competitive, uncompetitive, or mixed-type inhibition. nih.govresearchgate.netmdpi.com
Competitive inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. mdpi.com
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. researchgate.net
The determination of the inhibition mode is typically achieved through kinetic analyses, such as Lineweaver-Burk or Dixon plots, which evaluate the effect of the inhibitor on the Michaelis-Menten kinetic parameters (Km and Vmax). mdpi.comnih.gov For a phthalazinone-based compound, it is plausible that it could exhibit any of these inhibition types, depending on its specific interactions with the enzyme's active or allosteric sites.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are associated with tumor progression and acidification of the tumor microenvironment. nih.gov This makes them attractive targets for anticancer drug development. nih.gov
The primary mechanism of CA inhibition by the most common class of inhibitors, the sulfonamides, involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov The sulfonamide moiety binds to the Zn(II) ion in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis. The affinity and selectivity of inhibitors for different CA isoforms are determined by the interactions of the rest of the inhibitor molecule with amino acid residues lining the active site cavity. researchgate.net While the provided search results focus on sulfonamide-based inhibitors, the general principle of targeting the active site zinc ion is the dominant mechanism. researchgate.netmdpi.com Phthalazinone-containing compounds could be designed to incorporate a zinc-binding group, thereby enabling them to function as CA inhibitors.
Cellular Pathway Modulation by this compound Analogs
The interactions of this compound analogs at the molecular level translate into the modulation of critical cellular pathways.
Androgen Signaling Pathway: By acting as antagonists to the androgen receptor, 4-benzyl-1-(2H)-phthalazinone derivatives directly interfere with the androgen signaling pathway. nih.govresearchgate.net This inhibition prevents the downstream gene transcription necessary for the growth and proliferation of androgen-dependent prostate cancer cells, ultimately leading to an anti-proliferative effect. nih.gov
Neurotransmitter and Neuro-inflammatory Pathways: The inhibition of AChE and MAOs by 4-aminoalkyl-1(2H)-phthalazinone analogs impacts cholinergic and monoaminergic signaling pathways. nih.gov Inhibition of AChE increases the availability of the neurotransmitter acetylcholine, a strategy used in Alzheimer's treatment. The modulation of MAO activity can affect neurotransmitter levels and has been linked to neuroprotective and anti-neuroinflammatory effects. nih.gov
T-Cell Activation Pathway: The potent inhibition of HPK1 by certain 1(2H)-phthalazinone derivatives serves to modulate the T-cell activation pathway. nih.gov As a negative regulator, inhibiting HPK1 enhances T-cell activation, proliferation, and cytokine production, which can augment the immune response against tumor cells. This makes these compounds potential candidates for combination therapy with other immunotherapies like anti-PD-1 checkpoint inhibitors. nih.gov
Apoptosis Induction and Programmed Cell Death Pathways
Several derivatives of the phthalazinone scaffold have been identified as potent inducers of apoptosis in cancer cells, operating through various signaling pathways.
One study on newly synthesized oxadiazol-phthalazinone derivatives found that they could induce apoptosis by elevating the expression of the tumor suppressor protein p53 and caspase 3. nih.govrsc.org The activation of caspase 3 is a critical step in the execution phase of both the extrinsic and intrinsic apoptotic pathways. nih.gov For instance, in HepG2 human liver cancer cells, one such derivative led to an 8-fold induction in the expression of caspase 3. researchgate.net
Another series of phthalazine (B143731) derivatives were shown to induce apoptosis in breast cancer cell lines. waocp.orgnih.gov The parent compounds, as well as their copper and platinum complexes, were effective in promoting cell death, with the MDA-MB-231 cell line showing greater sensitivity. waocp.org Some of these compounds induced up to 60% apoptosis in this cell line. waocp.org
Furthermore, certain phthalazinone-based compounds have been designed to target specific proteins involved in cell survival pathways. For example, some derivatives have been shown to induce apoptosis through the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov In one study, a potent derivative stimulated total apoptotic cell death in MDA-MB-231 breast cancer cells by 64.4-fold, inducing both early and late apoptosis. nih.gov Other molecular targets for phthalazinone derivatives that lead to apoptosis include Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora kinases, and topoisomerase II. nih.govnih.govbohrium.com
The table below summarizes the apoptotic effects of select phthalazinone derivatives on different cancer cell lines.
| Derivative Class | Cell Line | Apoptotic Effect | Key Mediators |
| Oxadiazol-phthalazinones | HepG2 | Induction of apoptosis | p53, Caspase 3 |
| Pyrazol-phthalazinones | MDA-MB-231 | Up to 60% apoptosis | Not specified |
| EGFR-inhibiting phthalazinones | MDA-MB-231 | 64.4-fold increase in apoptosis | EGFR inhibition |
| PARP-inhibiting phthalazinones | A549 | Cytotoxic activity | PARP-1 inhibition |
Cell Cycle Progression Regulation
In addition to inducing apoptosis, phthalazinone derivatives have been found to regulate cell cycle progression, often leading to cell cycle arrest at different phases.
The study on oxadiazol-phthalazinone derivatives also revealed their ability to arrest the cell cycle. nih.govrsc.org This was demonstrated by the downregulation of cyclin-dependent kinase 1 (cdk1), a key regulator of the G2/M phase transition. nih.gov The elevation of p53 expression by these compounds also contributes to cell cycle arrest, as p53 can halt the cell cycle at the G1/S checkpoint to allow for DNA repair or initiate apoptosis if the damage is too severe. nih.gov
Another study on phthalazino[1,2-b]quinazolinones, a related class of compounds, showed that they could cause cell cycle arrest at the S/G2 phase in bladder cancer cells. This arrest was accompanied by an increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptotic cell death.
The table below provides an overview of the effects of certain phthalazinone derivatives on cell cycle regulation.
| Derivative Class | Cell Line | Effect on Cell Cycle | Key Mediators |
| Oxadiazol-phthalazinones | HepG2 | Cell cycle arrest | Downregulation of cdk1, Elevation of p53 |
| Phthalazino[1,2-b]quinazolinones | Bladder Cancer Cells | S/G2 phase arrest | Accumulation of phospho-p53 |
Modulation of T-cell Activation and Immunological Pathways (e.g., Cereblon)
Currently, there is a lack of scientific literature directly linking this compound or other phthalazinone derivatives to the modulation of T-cell activation or direct interaction with immunological pathway proteins such as Cereblon.
Cereblon (CRBN) is known as a molecular target for a class of immunomodulatory drugs (IMiDs), which includes thalidomide (B1683933) and its analogs. nih.govwikipedia.org These compounds exert their effects by binding to Cereblon, which is part of an E3 ubiquitin ligase complex, thereby altering its substrate specificity and leading to the degradation of certain proteins. nih.gov This mechanism is central to the immunomodulatory and anti-cancer effects of IMiDs. nih.gov However, the chemical structure of phthalazinones is distinct from that of the thalidomide-based IMiDs, and there is no current evidence to suggest that they interact with Cereblon or modulate T-cell activity through similar pathways.
Molecular Mechanisms of Action: Ligand-Target Specificity and Downstream Effects
The molecular mechanisms of action for phthalazinone derivatives are diverse and depend on the specific structural features of each compound. nih.gov The ligand-target specificity is driven by the nature and position of substituents on the phthalazinone core, which allows for interaction with a variety of biological targets.
Several phthalazinone derivatives have been developed as potent enzyme inhibitors. nih.gov For example, some have shown significant inhibitory activity against PARP-1, with IC50 values as low as 97 nM. osf.io PARP inhibitors are effective anticancer agents, particularly in cancers with deficiencies in DNA repair mechanisms.
Other phthalazinone derivatives have been identified as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2. nih.govnih.govbohrium.com By inhibiting these receptors, the compounds can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. For instance, a phthalazine derivative that potently inhibited EGFR also induced apoptosis in breast cancer cells. nih.gov
Aurora kinases, which are key regulators of mitosis, are another target for some phthalazinone derivatives. nih.gov Inhibition of these kinases can lead to defects in cell division and ultimately, cell death. Furthermore, some phthalazinone-based compounds have been found to inhibit topoisomerase II and p38 mitogen-activated protein kinase (MAPK), highlighting the broad range of molecular targets for this class of compounds. nih.gov
The downstream effects of these interactions are typically the induction of apoptosis and/or the arrest of the cell cycle, leading to the observed anti-proliferative activity against cancer cells. nih.govrsc.org
Lead Optimization Strategies for 4 Anilinomethyl 1 2h Phthalazinone Derivatives
Approaches for Enhancing Therapeutic Potency and Target Selectivity
A primary objective in the lead optimization of 4-(anilinomethyl)-1(2H)-phthalazinone derivatives is the augmentation of their therapeutic potency and selectivity towards the intended biological target. This is often achieved through a detailed exploration of the structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Studies: Modifications are systematically made to different parts of the this compound scaffold. These include substitutions on the anilino ring, the phthalazinone core, and the methylene (B1212753) linker. For instance, in the broader class of phthalazinone-based inhibitors, such as those targeting poly(ADP-ribose) polymerase (PARP), substitutions on the phenyl ring of a 4-benzyl-1(2H)-phthalazinone core have been shown to significantly impact potency. While direct SAR data for this compound is limited in publicly available literature, a hypothetical SAR exploration based on related compounds might involve introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the anilino moiety to probe for additional interactions with the target's binding site.
Target Selectivity: Achieving selectivity is crucial to minimize off-target effects. For phthalazinone derivatives, selectivity between different isoforms of a target enzyme (e.g., PARP-1 vs. PARP-2) is a key consideration. Structural modifications that exploit subtle differences in the amino acid residues of the binding pockets of these isoforms can enhance selectivity. For this compound derivatives, this would involve designing analogs that form specific hydrogen bonds or van der Waals interactions with the primary target, which are not as favorable with other related proteins.
A hypothetical exploration of substitutions on the anilino ring of this compound and their potential impact on potency is presented in Table 1.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs This table is for illustrative purposes and based on general principles of medicinal chemistry, as specific data for this compound series is not widely available.
| Compound ID | R1 (Anilino Ring Substitution) | R2 (Phthalazinone N2-Substitution) | Hypothetical Potency (IC₅₀) | Hypothetical Selectivity |
|---|---|---|---|---|
| Lead Compound | H | H | 1 µM | Moderate |
| Analog 1 | 4-Fluoro | H | 500 nM | Improved |
| Analog 2 | 3-Methoxy | H | 800 nM | Moderate |
| Analog 3 | 4-Fluoro | Methyl | 200 nM | High |
Optimization of Theoretical Pharmacokinetic Properties for Improved Systemic Exposure
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations. Therefore, optimizing the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical aspect of lead optimization.
Improving Metabolic Stability: Phthalazinone derivatives can be susceptible to metabolic degradation by cytochrome P450 enzymes. nih.gov Strategies to improve metabolic stability include the introduction of blocking groups, such as fluorine atoms, at metabolically labile positions. For this compound derivatives, this could involve fluorination of the anilino ring or the phthalazinone core to prevent oxidative metabolism. Replacing metabolically weak spots with more robust chemical groups is another common strategy.
Enhancing Bioavailability: Oral bioavailability is a desirable property for many drugs. For phthalazinone derivatives, factors such as solubility and permeability can influence oral absorption. nih.gov Modifications to the structure can be made to improve these properties. For example, the introduction of polar groups can enhance aqueous solubility, while fine-tuning the lipophilicity (logP) can improve membrane permeability. For the this compound scaffold, derivatization at the N2 position of the phthalazinone ring with small polar moieties could be explored to enhance solubility without compromising target engagement.
In Silico and In Vitro Profiling: Early assessment of ADME properties is often conducted using computational (in silico) models and in vitro assays. nih.gov These tools can predict properties such as solubility, permeability, plasma protein binding, and metabolic stability, allowing for the early identification and rectification of pharmacokinetic liabilities.
Exploration of Chemical Space for Structurally Advanced Analogs
To identify novel analogs with superior properties, the chemical space around the this compound scaffold is systematically explored. This involves the synthesis and evaluation of a diverse range of structurally related compounds.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, the anilino-methyl moiety could be replaced with other linkers and aromatic groups to explore different binding modes and improve properties.
Scaffold Hopping: In some cases, the core phthalazinone structure itself may be replaced with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved drug-like properties.
Iterative Design-Synthesis-Test Cycles in Lead Optimization
Lead optimization is not a linear process but rather an iterative cycle of design, synthesis, and biological testing.
The Cycle:
Design: Based on existing SAR data and computational modeling, new analogs of this compound are designed to address specific liabilities (e.g., low potency, poor metabolic stability).
Synthesis: The designed compounds are then chemically synthesized. Efficient synthetic routes are crucial for the rapid generation of analogs. The synthesis of 4-substituted phthalazinones can be achieved through various methods, including the cyclocondensation of 2-aroylbenzoic acids with hydrazine (B178648). sci-hub.se
Testing: The newly synthesized compounds are evaluated in a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
Analysis: The data from these assays are analyzed to generate new SAR insights, which then inform the next round of design.
This iterative process continues until a compound with a desired profile, a "clinical candidate," is identified. For derivatives of this compound, this would involve cycles of modification and testing to progressively refine the molecule's properties. For example, if an analog shows improved potency but poor solubility, the next iteration would focus on modifications to enhance solubility while retaining the potency gains.
Preclinical Pharmacological Investigations of 4 Anilinomethyl 1 2h Phthalazinone Analogs
In Vitro Biological Assays for Mechanistic Elucidation
In vitro assays are fundamental in preclinical research, offering a controlled environment to dissect the molecular interactions and cellular consequences of drug candidates. For analogs of 4-(anilinomethyl)-1(2H)-phthalazinone, these assays have been crucial in identifying their effects on cell health, enzyme function, and receptor signaling pathways.
Cell-Based Assays for Proliferation and Viability (e.g., HepG2, MCF-7)
Cell-based assays are essential for determining the cytotoxic and anti-proliferative effects of novel compounds on cancer and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. broadpharm.com In this assay, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. broadpharm.com The quantity of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. broadpharm.comnih.govatcc.org
Various analogs of the this compound scaffold have been evaluated for their anti-proliferative activities against a panel of human cancer cell lines, including the human liver cancer cell line (HepG2) and the human breast cancer cell line (MCF-7). For instance, a series of oxadiazol-phthalazinone derivatives were assessed for their in vitro anti-proliferative activity against both HepG2 and MCF-7 cells, with some compounds showing notable efficacy. researchgate.netrsc.org Similarly, phthalazinone-dithiocarbamate hybrids have demonstrated significant anti-proliferative effects against MCF-7 and other cancer cell lines like A2780 (ovarian carcinoma) and NCI-H460 (lung carcinoma). nih.gov In another study, phthalazine-based derivatives exhibited potent cytotoxic activities against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov
These studies collectively indicate that modifications to the phthalazinone structure can yield compounds with potent anti-proliferative effects, making them promising candidates for further investigation as anticancer agents.
| Compound Series | MCF-7 (Breast) | HepG2 (Liver) | Other Cell Lines | Reference |
|---|---|---|---|---|
| Phthalazinone-Dithiocarbamate Hybrids (e.g., 6e, 6g, 8e) | Active | Not Reported | A-2780 (Ovarian): 5.20 - 7.51 µM | nih.gov |
| Phthalazine-Based Derivatives (e.g., 11d, 12c, 12d) | 1.4 - 2.1 µM | Not Reported | MDA-MB-231 (Breast): 0.57 - 1.89 µM | nih.gov |
| Oxadiazol-Phthalazinone Derivatives | Active | Active | WI-38 (Normal Fibroblasts): Generally less active | researchgate.net |
Biochemical Assays for Enzyme Kinetics and Inhibition (e.g., IC50, Ki determination)
Biochemical assays are critical for identifying the direct molecular targets of a compound, such as specific enzymes. numberanalytics.comsci-hub.se These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor. nih.gov Key parameters derived from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity.
Analogs of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Protein Kinase Inhibition : Certain phthalazinone derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, a series of 1(2H)-phthalazinone derivatives were discovered to be potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising immunotherapy target. nih.gov One compound from this series demonstrated an HPK1 IC50 value of 10.4 nM. nih.gov Other studies have identified phthalazinone derivatives as dual inhibitors of VEGFR-2 and EGFR, with IC50 values in the nanomolar range. nih.gov
Cholinesterase Inhibition : In the context of neurodegenerative diseases, phthalazin-1(2H)-one derivatives have been designed as novel cholinesterase inhibitors. Several compounds in one study were found to be significantly more active against acetylcholinesterase (AChE) than butyrylcholinesterase (BuChE), with IC50 values in the low micromolar or submicromolar range. researchgate.net
PARP Inhibition : The phthalazinone scaffold is famously a key component of Olaparib, a potent inhibitor of poly(ADP-ribose)polymerase (PARP). nih.govnih.gov Inspired by this, new series of phthalazinone derivatives continue to be designed and evaluated for their PARP1 inhibitory activity. nih.gov
These findings highlight the versatility of the phthalazinone scaffold in targeting a diverse range of enzymes, underpinning its potential for development in oncology, neurodegenerative disorders, and immunology.
| Enzyme Target | Compound Series | IC₅₀ Value | Reference |
|---|---|---|---|
| Hematopoietic Progenitor Kinase 1 (HPK1) | 1(2H)-Phthalazinone derivative (Compound 24) | 10.4 nM | nih.gov |
| VEGFR-2 / EGFR | 1-Phthalazinone derivatives | 0.023 - 0.41 nM (VEGFR-2) | nih.gov |
| Acetylcholinesterase (AChE) | Phthalazin-1(2H)-one derivatives (e.g., 1f, 1h, 1j) | Low µM to sub-µM range | researchgate.net |
| Poly(ADP-ribose)polymerase 1 (PARP1) | Olaparib analogs | Potent Inhibition | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Phthalazine-based derivative (Compound 12d) | 21.4 nM | nih.gov |
Reporter Gene Assays for Receptor Activation/Antagonism
Reporter gene assays are powerful cell-based tools used to study the modulation of receptor activity and downstream gene expression. indigobiosciences.comcreative-bioarray.com In these assays, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a specific DNA regulatory element that is responsive to the activation of a particular signaling pathway. researchgate.netnih.gov When a compound activates or antagonizes a receptor, it alters the transcription of the reporter gene, leading to a measurable change in the reporter protein's activity (e.g., light production). indigobiosciences.comeaglebio.com
While direct reporter gene assay data for this compound is not extensively published, research on structurally related analogs demonstrates their interaction with nuclear receptors. A study on 4-benzyl-1-(2H)-phthalazinone derivatives identified them as novel nonsteroidal antagonists of the androgen receptor (AR). nih.gov One analog, compound 11c, showed a high binding affinity for the wild-type AR with an IC50 of 10.9 μM. nih.gov
This finding of AR antagonism suggests a clear application for reporter gene assays in mechanistic elucidation. Such an assay could be designed using cells that co-express the androgen receptor and a reporter gene driven by an androgen-responsive element (ARE). Using this system, the ability of phthalazinone analogs to inhibit testosterone-induced reporter gene expression could be quantified, confirming their antagonistic activity at the level of gene transcription. This approach would provide a functional readout of receptor antagonism, complementing the data from binding assays and helping to characterize the molecular mechanism of these compounds. nih.gov
In Vivo Mechanistic Studies in Model Systems (focusing on biological pathway modulation)
Following promising in vitro results, in vivo studies in animal models are essential to understand a compound's physiological effects, confirm its mechanism of action in a complex biological system, and evaluate its therapeutic potential. walshmedicalmedia.com
Target Engagement and Validation in Animal Models
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. rsc.org These assays are crucial for linking the biochemical activity of a compound to its physiological effects and for validating the mechanism of action hypothesized from in vitro studies.
For phthalazinone analogs, in vivo studies have demonstrated significant pharmacological effects that support their proposed mechanisms.
In oncology, a potent 1(2H)-phthalazinone-based HPK1 inhibitor (compound 24) showed significant in vivo anti-tumor activity in a CT26 syngeneic mouse tumor model, achieving 95% tumor growth inhibition when used in combination with an anti-PD-1 antibody. nih.gov This result provides strong evidence that inhibiting HPK1 in vivo can enhance anti-tumor immunity.
In virology, phthalazinone derivatives were shown to inhibit rabies virus infection, with in vivo assays in a mouse model demonstrating a noticeable delay in the onset of clinical signs. nih.gov
While these studies demonstrate in vivo efficacy, further specific target engagement experiments would be required to definitively prove that the observed effects are a direct result of the drug binding to its intended target within the animal. rsc.org Such studies might involve measuring the occupancy of the target enzyme by the drug in tissues extracted from treated animals or using chemical probes to visualize target interaction.
Evaluation of Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic (PD) biomarkers are molecular or cellular indicators that demonstrate a drug has reached its target and produced a biological response. The evaluation of PD biomarkers in preclinical models is critical for understanding a drug's mechanism of action, determining effective dose ranges, and providing an early indication of therapeutic efficacy.
In the preclinical development of phthalazinone analogs, the measurement of PD biomarkers has been instrumental. For the potent HPK1 inhibitor, compound 24, its activity was confirmed not just by its biochemical IC50 but also by its cellular activity. nih.gov The compound's ability to modulate phosphorylated SLP76 (pSLP76) and Interleukin-2 (IL-2) production, with EC50 values of 41 nM and 108 nM respectively, serves as a key pharmacodynamic readout. nih.gov Since pSLP76 and IL-2 are downstream of the T-cell receptor signaling pathway that HPK1 negatively regulates, changes in their levels upon treatment provide direct evidence that the compound is engaging its target and modulating the intended biological pathway in cells. When moving to in vivo models, the measurement of these or related biomarkers (e.g., cytokine levels, T-cell activation markers) in tumors or peripheral blood from treated animals would serve to confirm target engagement and pathway modulation in the preclinical setting.
Future Directions and Advanced Research Perspectives for 4 Anilinomethyl 1 2h Phthalazinone
Integration of Artificial Intelligence and Machine Learning in Phthalazinone Drug Design
The process of discovering and developing new drugs is traditionally a lengthy and expensive endeavor. nih.gov However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the pharmaceutical industry by enhancing efficiency, reducing costs, and increasing success rates. nih.govbpasjournals.com These computational tools offer the potential to dramatically accelerate the development of 4-(anilinomethyl)-1(2H)-phthalazinone analogs.
Another powerful application is de novo drug design, where generative AI models create entirely new molecular structures optimized for desired properties. mdpi.com By providing the model with the this compound scaffold and a target product profile, these algorithms can generate novel, synthesizable derivatives with enhanced efficacy and reduced off-target effects. researchgate.net This approach moves beyond simple modification of existing structures to explore a much wider chemical space.
Table 1: Conceptual Example of AI-Driven Prioritization of Virtual Phthalazinone Analogs This interactive table illustrates how AI could be used to screen and rank virtual compounds based on predicted properties.
| Virtual Compound ID | Predicted Target Binding Affinity (IC₅₀, nM) | Predicted Solubility (logS) | Predicted BBB Permeability (logBB) | AI-Generated Priority Score |
| PHT-V001 | 15.2 | -2.5 | 0.1 | 9.5 |
| PHT-V002 | 250.7 | -3.1 | -0.5 | 4.2 |
| PHT-V003 | 8.9 | -4.0 | 0.3 | 8.7 |
| PHT-V004 | 45.1 | -2.8 | -0.1 | 7.1 |
Development of Novel Synthetic Routes for Diverse Phthalazinone Analogs
The ability to generate a wide array of structurally diverse analogs is fundamental to establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While several synthetic routes to phthalazinones exist, future research must focus on developing more efficient, versatile, and sustainable methods. researchgate.netjournaljpri.com Phthalazines serve as crucial building blocks for new molecules with significant potential in medicinal chemistry. journaljpri.com
Future synthetic strategies should aim to overcome the limitations of current methods, which can sometimes involve lengthy steps or harsh conditions. beilstein-journals.org Promising areas of exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product can significantly improve efficiency and reduce waste.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, allowing for the rapid production of analog libraries.
Advanced Catalysis: Employing novel catalysts, such as palladium-based systems for cross-coupling reactions, can enable the introduction of previously inaccessible functional groups onto the phthalazinone core, expanding chemical diversity. beilstein-journals.org For instance, palladium-catalyzed amination of 4-bromophthalazinones has proven effective for creating 4-amino derivatives. beilstein-journals.org
Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing energy consumption, and designing atom-economical reactions are crucial for sustainable drug development.
These advanced synthetic methodologies will empower chemists to systematically modify the this compound structure—altering the aniline (B41778) ring, the methyl linker, and the phthalazinone core itself—to fine-tune its biological activity.
Table 2: Comparison of Synthetic Strategies for Phthalazinone Analogs This table provides a comparative overview of different synthetic approaches.
| Synthetic Strategy | Key Features | Potential for Diversity | General Yields |
| Classical Condensation | Typically involves reacting 2-acylbenzoic acids with hydrazines. nih.gov | Moderate; depends on availability of starting materials. | Good to Excellent |
| N-Alkylation | Introduction of substituents at the N2 position using alkyl halides. nih.govcu.edu.eg | High; a wide variety of alkylating agents can be used. | Moderate to Good |
| Pd-Catalyzed Amination | Cross-coupling of 4-bromophthalazinones with various amines. beilstein-journals.org | Very High; allows for a broad range of amino substituents. | Good |
| Functionalization via Hybrids | Combining the phthalazinone pharmacophore with other bioactive moieties like dithiocarbamate (B8719985). nih.gov | High; enables creation of dual-action molecules. | Variable |
Elucidation of Untapped Biological Targets for Phthalazinone Derivatives
Phthalazinone derivatives are known to interact with a wide spectrum of biological targets, contributing to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects. nih.govosf.io Established targets for various phthalazinone analogs include Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.gov However, the full range of molecular targets for the this compound scaffold is likely much broader.
Future research should focus on identifying and validating novel biological targets to uncover new therapeutic applications. Modern target deconvolution techniques can be employed, such as:
Chemoproteomics: Using affinity-based probes derived from this compound to isolate and identify its binding partners in complex biological systems.
Phenotypic Screening: Testing the compound in various disease-relevant cellular models and then using transcriptomics or proteomics to identify the pathways and targets responsible for the observed biological effect.
Computational Target Prediction: Employing inverse docking algorithms and other in silico tools to screen the compound against a comprehensive database of known protein structures to predict potential interactions.
Recent studies have already pointed toward new possibilities. For example, novel phthalazinone derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy. nih.gov Others have been designed as multifunctional agents for Alzheimer's disease, targeting acetylcholinesterase (AChE) and monoamine oxidases (MAOs). nih.gov A systematic exploration of untapped targets could open up entirely new therapeutic fields for this versatile scaffold.
Table 3: Known and Potential Biological Targets for Phthalazinone Scaffolds This table summarizes established and prospective targets for the broader class of phthalazinone compounds.
| Target Class | Specific Examples | Associated Therapeutic Area | Status |
| Protein Kinases | VEGFR-2, EGFR, Aurora Kinases | Oncology | Established nih.gov |
| DNA Repair Enzymes | PARP-1 | Oncology | Established osf.ioresearchgate.net |
| Immunomodulatory Kinases | HPK1 | Immuno-oncology | Emerging nih.gov |
| Neurotransmitter Enzymes | AChE, MAO-A, MAO-B | Neurodegenerative Diseases | Emerging nih.gov |
| Histone Modifying Enzymes | HDACs, Methyltransferases | Oncology, Epigenetics | Potential |
| Ion Channels | Calcium or Potassium Channels | Cardiovascular Diseases | Potential |
Addressing Research Challenges and Opportunities in Phthalazinone-Based Therapeutics
While the future of this compound research is promising, several challenges must be addressed to translate its potential into clinical reality. A key challenge lies in achieving high target selectivity to minimize off-target effects. researchgate.net Furthermore, optimizing physicochemical properties to ensure good bioavailability and a favorable pharmacokinetic profile is a common hurdle in drug development.
However, these challenges are matched by significant opportunities. The inherent versatility of the phthalazinone scaffold allows for extensive chemical modification to address issues of selectivity and pharmacokinetics. researchgate.net The opportunity to develop dual-target or multi-target ligands, as explored in the context of Alzheimer's disease, could lead to therapies with superior efficacy for complex, multifactorial diseases. nih.govnih.gov
The convergence of AI, advanced synthetic chemistry, and sophisticated biological screening methods provides a powerful toolkit to navigate these challenges. AI can guide the design of more selective molecules, while novel synthetic routes can provide access to them. bpasjournals.com The discovery of new biological targets will continue to expand the therapeutic possibilities for this privileged scaffold. researchgate.net A concerted, multidisciplinary effort will be essential to fully realize the therapeutic potential of this compound and its derivatives.
Table 4: Key Research Challenges and Opportunities in Phthalazinone Therapeutic Development
| Challenges | Opportunities |
| Achieving high target selectivity and minimizing off-target effects. | Design of multifunctional or dual-target agents for complex diseases. |
| Optimizing ADME/PK properties (e.g., solubility, bioavailability). | Exploration of untapped biological targets to open new therapeutic avenues. |
| Overcoming potential mechanisms of drug resistance in oncology. | Application of AI and machine learning to accelerate design and predict properties. |
| Developing efficient and scalable synthetic routes for complex analogs. researchgate.net | Use of novel drug delivery systems to enhance efficacy and reduce side effects. |
| Understanding the complete mechanism of action for novel derivatives. | Leveraging the privileged phthalazinone scaffold for broad therapeutic applications. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
